3-[[7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile, also known as PT2977, is a potent inhibitor of hypoxia-inducible factor 2α (HIF-2α). This compound has emerged as a significant therapeutic candidate in oncology, particularly for the treatment of clear cell renal cell carcinoma (ccRCC), a cancer characterized by the overexpression of HIF-2α due to mutations in the von Hippel-Lindau (VHL) tumor suppressor gene. The development of PT2977 is based on structural modifications from earlier compounds, notably PT2385, to enhance its pharmacokinetic properties and efficacy.
PT2977 belongs to the class of aryl ethers and is categorized as an antineoplastic agent. It is specifically designed to target transcription factors involved in cancer progression, making it a part of targeted cancer therapies.
The synthesis of PT2977 involves several key steps:
The synthetic pathway typically employs:
The molecular formula of PT2977 is CHFNOS. The compound features:
Key structural data includes:
PT2977 undergoes various chemical reactions relevant to its pharmacological activity:
The compound's interactions with biological targets are characterized by:
PT2977 functions primarily by inhibiting HIF-2α, a transcription factor that regulates genes involved in angiogenesis and tumor growth. The mechanism includes:
Clinical studies have shown promising results regarding PT2977's ability to reduce tumor size and improve patient outcomes in ccRCC .
PT2977 is primarily investigated for its application in treating clear cell renal cell carcinoma. Its ability to selectively inhibit HIF-2α makes it a valuable candidate in targeted cancer therapy. Ongoing clinical trials are assessing its efficacy and safety profile compared to traditional chemotherapeutics .
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: